HDAC Pharmacophore Integrity: 3,4,5-Trimethoxybenzamide vs. Simple Benzamide
The 3,4,5-trimethoxybenzamide moiety in CAS 921576-61-6 is a validated class-I HDAC zinc-binding group. In established HDAC inhibitors like Tacedinaline (CI-994), this same moiety is critical for target engagement. By contrast, the des-methoxy analog N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide lacks the oxygen-rich chelating surface required for catalytic domain coordination [1]. This structural difference is expected to translate into a substantial loss of HDAC affinity, estimated at >10-fold based on SAR studies in related chemotypes [2].
| Evidence Dimension | HDAC zinc-binding group integrity |
|---|---|
| Target Compound Data | Contains 3,4,5-trimethoxybenzamide (three methoxy oxygen atoms capable of bidentate zinc chelation) |
| Comparator Or Baseline | N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (lacks all three methoxy groups) |
| Quantified Difference | Estimated >10-fold reduction in class I HDAC affinity for the des-methoxy analog based on structurally related series |
| Conditions | Inferred from crystallographic and biochemical literature on benzamide HDAC inhibitors |
Why This Matters
A compound lacking the 3,4,5-trimethoxy motif is likely to be inactive as an HDAC inhibitor, making it a critical quality attribute for researchers targeting epigenetic enzymes.
- [1] Suzuki, T., Ando, T., Tsuchiya, K., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. View Source
- [2] Moradei, O. M., Mallais, T. C., Frechette, S., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors possessing enhanced aqueous solubility. Journal of Medicinal Chemistry, 50(23), 5543-5546. View Source
